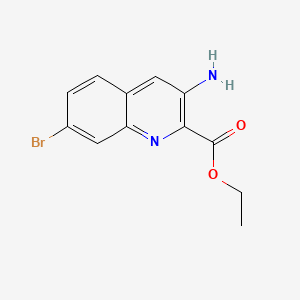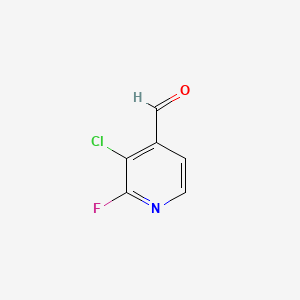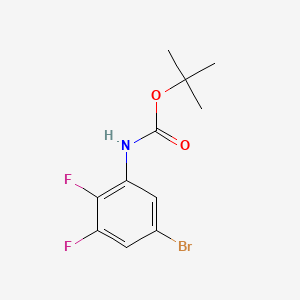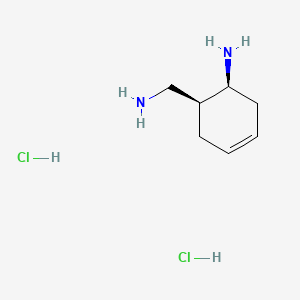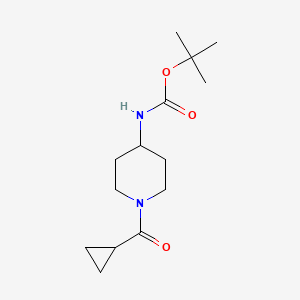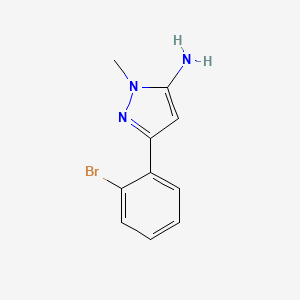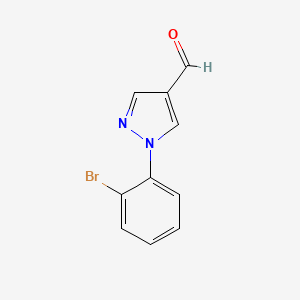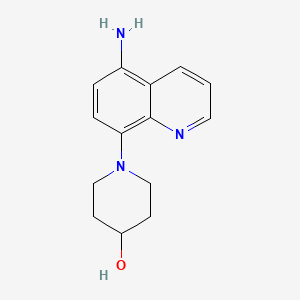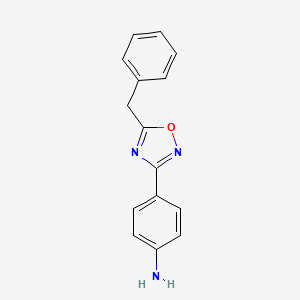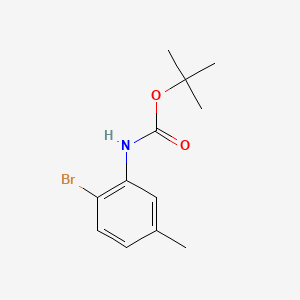
N-BOC-2-Brom-5-methylanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(2-bromo-5-methylphenyl)carbamate, also known as tert-Butyl (2-bromo-5-methylphenyl)carbamate, is a chemical compound with the molecular formula C12H16BrNO2. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(2-bromo-5-methylphenyl)carbamate has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-butyl N-(2-bromo-5-methylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of 2-methylaniline to produce 2-bromo-5-methylaniline, followed by the protection of the amino group with a BOC group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination and di-tert-butyl dicarbonate (Boc2O) for BOC protection .
Industrial Production Methods: Industrial production of tert-butyl N-(2-bromo-5-methylphenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-(2-bromo-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are commonly produced through coupling reactions.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-bromo-5-methylphenyl)carbamate depends on its application. In organic synthesis, it acts as a protected aniline derivative, allowing for selective reactions at other functional groups. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
- N-BOC 2-bromo-4-methylaniline
- N-BOC 2-bromo-3-methylaniline
- N-BOC 2-bromo-5-methylphenylcarbamate
Comparison: tert-butyl N-(2-bromo-5-methylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds through coupling reactions.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bromo-5-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDXQPRPVWOSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
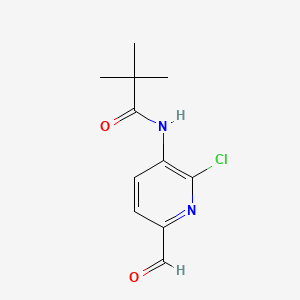
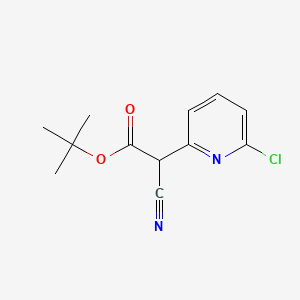
![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)


